molecular formula C7H8O5 B13385558 4,5-Dihydroxy-3-oxocyclohexene-1-carboxylic acid

4,5-Dihydroxy-3-oxocyclohexene-1-carboxylic acid

Cat. No.: B13385558
M. Wt: 172.13 g/mol
InChI Key: SLWWJZMPHJJOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydroxy-3-oxocyclohexene-1-carboxylic acid is a cyclohexenone derivative with the molecular formula C7H8O5. It is a compound of interest in various fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydroxy-3-oxocyclohexene-1-carboxylic acid typically involves the oxidation of shikimic acid or its derivatives. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled temperatures and pH levels .

Industrial Production Methods

The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxy-3-oxocyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides

Major Products Formed

Scientific Research Applications

4,5-Dihydroxy-3-oxocyclohexene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-3-oxocyclohexene-1-carboxylic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of certain metabolic pathways, influencing the production of key biomolecules. The molecular targets and pathways involved include those related to the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids .

Comparison with Similar Compounds

Similar Compounds

    3-Dehydroshikimic acid: A closely related compound with similar chemical properties.

    Shikimic acid: A precursor in the biosynthesis of 4,5-Dihydroxy-3-oxocyclohexene-1-carboxylic acid.

    5-Dehydroshikimic acid: Another related compound in the shikimate pathway

Uniqueness

This compound is unique due to its specific hydroxyl and keto functional groups, which confer distinct reactivity and biological activity. Its role in the shikimate pathway and potential therapeutic applications further highlight its importance in scientific research .

Properties

IUPAC Name

4,5-dihydroxy-3-oxocyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,5-6,9-10H,2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWWJZMPHJJOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)C=C1C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.